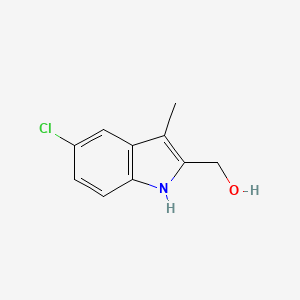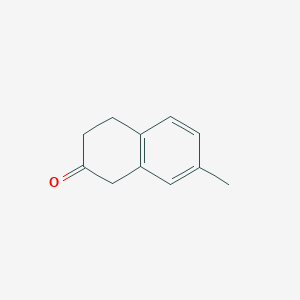
7-methyl-3,4-dihydro-1H-naphthalen-2-one
Vue d'ensemble
Description
7-methyl-3,4-dihydro-1H-naphthalen-2-one is a chemical compound that belongs to the family of naphthalene derivatives. It is also known as 2-naphthyl methyl ketone or 2-acetonaphthone. This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Pharmacological Activities
7-Methyljuglone (7-MJ), a biologically active naphthoquinone, has been identified with a variety of pharmacological activities. These include antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The review by Mbaveng & Kuete (2014) provides comprehensive information on the chemical and pharmacological data of 7-MJ, marking it as a compound of significant interest in medicinal research.
Photophysical Properties
The study of the synthesis and photophysical properties of compounds related to 7-methyl-3,4-dihydro-1H-naphthalen-2-one, such as 7-(dimethylamino)-3,4-dihydrophenanthren-1(2H)-one, has been reported. These studies contribute to understanding the photophysical behavior of such compounds, which is essential for applications in fields like photochemistry and photobiology. This is detailed in the work of Everett, Nguyen, & Abelt (2010).
Anticancer Evaluation
Research on derivatives of 7-methyl-3,4-dihydro-1H-naphthalen-2-one, such as 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1H-benzimidazole, shows potential in anticancer evaluations. These compounds were tested in vitro for anticancer activity and showed moderate to high activity against certain cancer cell lines, emphasizing their potential role in cancer therapy. This is highlighted in the study by Salahuddin et al. (2014).
Synthesis of Fluorescent Compounds
The synthesis of fluorescent compounds with cores similar to 7-methyl-3,4-dihydro-1H-naphthalen-2-one, such as 1-(5-methylhexyl)-2,3,7,8-tetrahydro-1H-naphtho[2,1-e]indol-9(6H)-one, has been explored. These compounds are structurally similar to cholesterol and are significant for their applications as solvent polarity sensors. Details of this can be found in the research of Lopez & Abelt (2012).
Propriétés
IUPAC Name |
7-methyl-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-3,6H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEPTNHEDDSLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC(=O)C2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404880 | |
| Record name | 7-methyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-3,4-dihydro-1H-naphthalen-2-one | |
CAS RN |
31706-56-6 | |
| Record name | 7-methyl-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



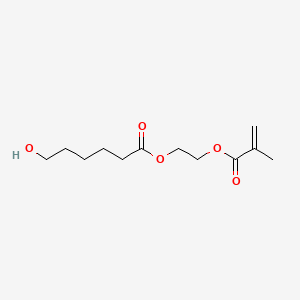

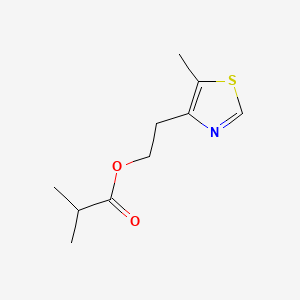
![[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1598327.png)
![Heptanal, 2-[(4-methylphenyl)methylene]-](/img/structure/B1598328.png)
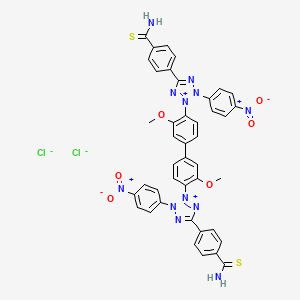
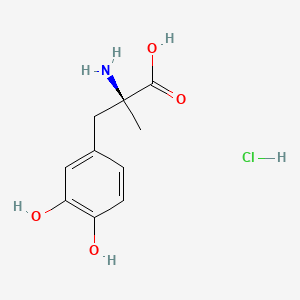
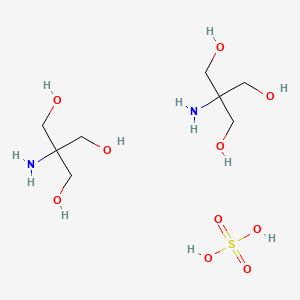
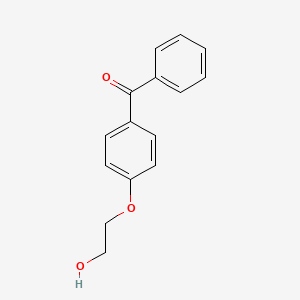
![[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid](/img/structure/B1598336.png)
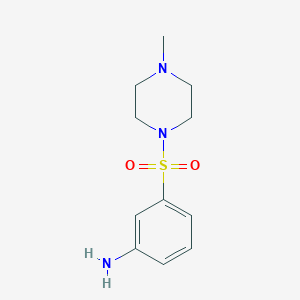
![2-Bromo-1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1598340.png)
